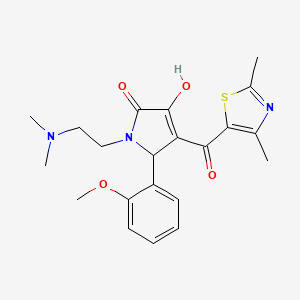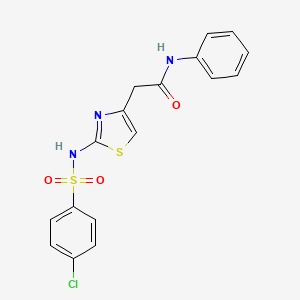
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide” is a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroanalytical data such as NMR, IR, and mass spectral data . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Metabolic Stability Improvement
Research has delved into the structure-activity relationships of compounds targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) with aims to improve metabolic stability. For instance, investigations into various 6,5-heterocycles as alternatives to benzothiazole rings have been conducted to reduce metabolic deacetylation, indicating the importance of these compounds in developing potent inhibitors with stable metabolic profiles (Stec et al., 2011).
Anticonvulsant and Anticancer Activities
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several showing significant effects in protecting against picrotoxin-induced convulsion (Farag et al., 2012). Additionally, novel sulfonamide derivatives have been synthesized and screened for their anticancer activity, demonstrating potential against breast and colon cancer cell lines (Ghorab et al., 2015).
Antimicrobial and Antiviral Activities
The antimicrobial properties of sulfonamide derivatives, especially those incorporating a thiazole ring, have been a subject of interest. Studies have synthesized and evaluated the antimicrobial activities of these compounds, highlighting their potential as antibacterial and antifungal agents (Patel et al., 2010). Moreover, the antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus has been investigated, indicating their potential in antiviral therapies (Chen et al., 2010).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by sulfonamide derivatives, including those structurally related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, has been explored for therapeutic applications in conditions like cancer, obesity, epilepsy, and glaucoma. These studies provide insights into the structure-activity relationships necessary for designing potent inhibitors (Carta et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, however, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
Thiazole compounds, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds have been associated with a range of effects, including cytotoxic activity against human tumor cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMLZYSJNPYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-chloro-2-methylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859964.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2859965.png)
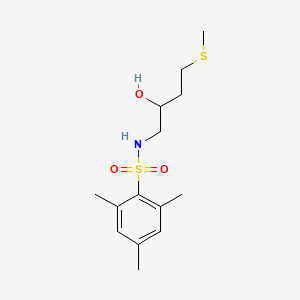


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)
![3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
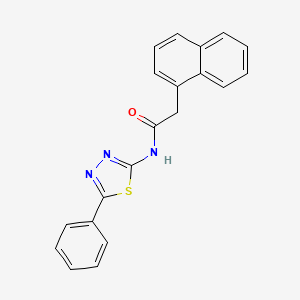
![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)
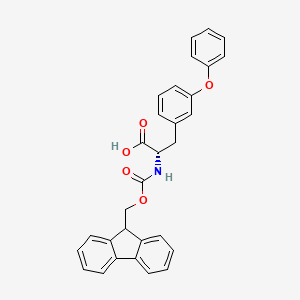
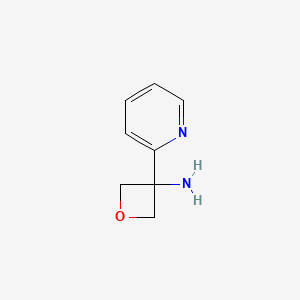
![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)
